3,4-Dihydroxy-2-(trifluoromethyl)pyridine 3,4-Dihydroxy-2-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1184172-17-5
VCID: VC2629878
InChI: InChI=1S/C6H4F3NO2/c7-6(8,9)5-4(12)3(11)1-2-10-5/h1-2,12H,(H,10,11)
SMILES: C1=CNC(=C(C1=O)O)C(F)(F)F
Molecular Formula: C6H4F3NO2
Molecular Weight: 179.1 g/mol

3,4-Dihydroxy-2-(trifluoromethyl)pyridine

CAS No.: 1184172-17-5

Cat. No.: VC2629878

Molecular Formula: C6H4F3NO2

Molecular Weight: 179.1 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dihydroxy-2-(trifluoromethyl)pyridine - 1184172-17-5

Specification

CAS No. 1184172-17-5
Molecular Formula C6H4F3NO2
Molecular Weight 179.1 g/mol
IUPAC Name 3-hydroxy-2-(trifluoromethyl)-1H-pyridin-4-one
Standard InChI InChI=1S/C6H4F3NO2/c7-6(8,9)5-4(12)3(11)1-2-10-5/h1-2,12H,(H,10,11)
Standard InChI Key UOOGKBDKUBGEFU-UHFFFAOYSA-N
SMILES C1=CNC(=C(C1=O)O)C(F)(F)F
Canonical SMILES C1=CNC(=C(C1=O)O)C(F)(F)F

Introduction

Chemical Structure and Properties

3,4-Dihydroxy-2-(trifluoromethyl)pyridine is characterized by its pyridine core with hydroxyl groups at positions 3 and 4, and a trifluoromethyl substituent at position 2. This unique arrangement of functional groups contributes to its distinct physicochemical profile.

PropertyValue
CAS Number1184172-17-5
Molecular FormulaC₆H₄F₃NO₂
Molecular Weight179.1 g/mol
IUPAC Name3-hydroxy-2-(trifluoromethyl)-1H-pyridin-4-one
Standard InChIInChI=1S/C6H4F3NO2/c7-6(8,9)5-4(12)3(11)1-2-10-5/h1-2,12H,(H,10,11)
SMILESC1=CNC(=C(C1=O)O)C(F)(F)F
Physical StateSolid

The compound exhibits tautomerism, existing as both the 3,4-dihydroxy-2-(trifluoromethyl)pyridine and its keto tautomer 3-hydroxy-2-(trifluoromethyl)-1H-pyridin-4-one. X-ray crystallography studies of related compounds have demonstrated that such pyridine diols often exist as a 1:1 mixture of both tautomeric forms in the solid state .

Synthesis Methods

The synthesis of 3,4-Dihydroxy-2-(trifluoromethyl)pyridine can be achieved through several routes, with deprotection of alkoxypyridinol precursors being one of the established methods.

Deprotection of 3-Alkoxypyridinol Derivatives

A common synthetic pathway involves the deprotection of trifluoromethyl-substituted 3-alkoxypyridinol derivatives. This approach has been demonstrated to furnish pyridine-3,4-diol derivatives in good yields . The process typically involves:

  • Preparation of a suitable trifluoromethyl-substituted 3-alkoxypyridinol precursor

  • Deprotection using appropriate reagents to remove the alkoxy protecting group

  • Purification to obtain the final 3,4-dihydroxy-2-(trifluoromethyl)pyridine product

Alternative Synthetic Routes

Alternative pathways for synthesizing trifluoromethylpyridine derivatives include:

  • Direct trifluoromethylation: Introducing the CF₃ group onto a pre-formed pyridine core using reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent (CF₃Si(CH₃)₃).

  • Building block approach: Using 1,1,1-trifluoro-4-alkoxy-3-alkylbuten-2-one as a synthetic building block, which reacts with the metal reagent of 2-haloalkylnitrile to generate an allyl alcohol intermediate that can be cyclized to form the pyridine ring .

  • Vapor-phase reactions: For industrial-scale production, vapor-phase reactors involving fluidized-bed systems can be employed for the preparation of trifluoromethylpyridines, as demonstrated with other position isomers .

Tautomerism and Structural Analysis

A distinctive characteristic of 3,4-Dihydroxy-2-(trifluoromethyl)pyridine is its tautomeric behavior. The compound exists in equilibrium between the diol form (pyridine-3,4-diol) and the keto form (pyridin-4-one).

Solid-State Behavior

X-ray crystallography studies of related pyridine-3,4-diol compounds have revealed that in the solid state, a 1:1 mixture of both tautomeric forms typically coexists . This tautomeric equilibrium significantly influences the compound's physical properties and reactivity patterns.

Solution-State Behavior

In solution, the tautomeric equilibrium is influenced by factors such as:

  • Solvent polarity

  • pH of the medium

  • Temperature

  • Concentration

The position of this equilibrium has important implications for the compound's applications, particularly in biological systems where specific tautomeric forms may exhibit different activities.

Chemical Transformations

3,4-Dihydroxy-2-(trifluoromethyl)pyridine serves as a versatile platform for further chemical modifications.

Conversion to Bis(perfluoroalkanesulfonate)s

The hydroxyl groups can be converted to bis(perfluoroalkanesulfonate)s through reactions with perfluoroalkanesulfonyl chlorides or anhydrides. These derivatives serve as excellent substrates for various palladium-catalyzed coupling reactions .

Palladium-Catalyzed Coupling Reactions

The bis(perfluoroalkanesulfonate) derivatives of 3,4-dihydroxy-2-(trifluoromethyl)pyridine can undergo various palladium-catalyzed coupling reactions, including:

  • Suzuki-Miyaura coupling

  • Sonogashira coupling

  • Buchwald-Hartwig amination

  • Heck coupling

These transformations allow for the preparation of a diverse array of functionalized derivatives with potential applications in materials science and medicinal chemistry.

Biological Activities and Applications

The unique structural features of 3,4-Dihydroxy-2-(trifluoromethyl)pyridine endow it with several potential biological activities and applications.

Chelating Properties

Pyridine-3,4-diols are known for their metal-chelating abilities. The adjacent hydroxyl groups in 3,4-Dihydroxy-2-(trifluoromethyl)pyridine can form stable complexes with various metal ions, making this compound potentially useful as:

  • Metal chelators for biomedical applications

  • Components in metal-organic frameworks (MOFs)

  • Analytical reagents for metal detection

The presence of the trifluoromethyl group enhances the acidity of the hydroxyl groups, potentially influencing the compound's chelating properties .

Enzyme Inhibition

Related compounds in the 3-hydroxypyridin-4-one class have been evaluated as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamine neurotransmitters. Such inhibitors have potential applications in the treatment of Parkinson's disease .

Molecular docking studies of related compounds have demonstrated that the 3-hydroxypyridin-4-one system can coordinate with the Mg²⁺ ion in the COMT active site, explaining their inhibitory activity . The trifluoromethyl group in 3,4-Dihydroxy-2-(trifluoromethyl)pyridine likely influences:

  • Binding affinity to target enzymes

  • Metabolic stability

  • Lipophilicity and membrane permeability

Pharmaceutical Applications

The trifluoromethyl group is a privileged structural motif in medicinal chemistry due to its ability to enhance:

  • Metabolic stability by blocking sites of oxidative metabolism

  • Lipophilicity, improving membrane permeability

  • Binding selectivity to target proteins through electronic and steric effects

These properties make 3,4-Dihydroxy-2-(trifluoromethyl)pyridine a potential scaffold for drug development, particularly in:

  • Neurological disorders (via enzyme inhibition)

  • Anti-inflammatory agents

  • Antimicrobial compounds

Material Science Applications

Fluorescent properties observed in biscoupled products derived from related pyridine-3,4-diols suggest potential applications in:

  • Fluorescent probes and sensors

  • Organic light-emitting diodes (OLEDs)

  • Other optoelectronic devices

Fluorescence measurements of these derivatives have shown maximum emission in the violet region of the spectrum .

Structure-Activity Relationships

The biological activity of 3,4-Dihydroxy-2-(trifluoromethyl)pyridine is influenced by several structural features:

Role of the Trifluoromethyl Group

The trifluoromethyl substituent at position 2 contributes significantly to the compound's properties and potential activities:

PropertyEffect of CF₃ Group
LipophilicityIncreases, enhancing membrane permeation
Metabolic StabilityImproves, blocking potential sites of metabolism
Acidity of Adjacent HydroxylsIncreases through electron-withdrawing effect
Binding to Target ProteinsAlters through electronic and steric effects

Importance of the 3,4-Dihydroxy Pattern

The adjacent hydroxyl groups at positions 3 and 4 are critical for:

  • Metal chelation abilities

  • Hydrogen bonding interactions with biological targets

  • Participation in redox processes

  • Formation of reactive intermediates for further functionalization

Comparative Analysis with Related Compounds

To better understand the unique properties of 3,4-Dihydroxy-2-(trifluoromethyl)pyridine, it is useful to compare it with structurally related compounds.

CompoundMolecular FormulaKey DifferencesNotable Properties
3,4-Dihydroxy-2-(trifluoromethyl)pyridineC₆H₄F₃NO₂Reference compoundTautomerism, metal chelation
2-Hydroxy-3-(trifluoromethyl)pyridine-4-methanolC₇H₆F₃NO₂Methanol at position 4 instead of hydroxylDifferent hydrogen bonding pattern
4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridineC₇H₆F₃NO₂Methoxy at position 2 instead of hydroxylModified chelation properties
2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridineC₆H₃F₃N₂O₃Nitro group at position 3, CF₃ at position 5Different electronic properties
2,3-Dichloro-5-(trifluoromethyl)pyridineC₆H₂Cl₂F₃NChloro substituents instead of hydroxylsHigher reactivity in substitution reactions

Future Research Directions

Research on 3,4-Dihydroxy-2-(trifluoromethyl)pyridine and related compounds continues to evolve, with several promising directions:

Medicinal Chemistry Applications

Further investigation into the potential of 3,4-Dihydroxy-2-(trifluoromethyl)pyridine as a scaffold for drug development, particularly:

  • Development of more potent and selective enzyme inhibitors

  • Exploration of its potential as an iron chelator for treating iron overload conditions

  • Investigation of its neuroprotective properties in models of neurodegenerative diseases

Materials Science

The unique structural and electronic properties of 3,4-Dihydroxy-2-(trifluoromethyl)pyridine and its derivatives warrant exploration in:

  • Development of novel fluorescent materials

  • Creation of selective sensors for metal ions

  • Application in organic electronics

Synthetic Methodology

Continued refinement of synthetic routes to 3,4-Dihydroxy-2-(trifluoromethyl)pyridine and its derivatives, focusing on:

  • Green chemistry approaches with reduced environmental impact

  • Scalable methods suitable for industrial production

  • Stereoselective synthesis of chiral derivatives

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